5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13898984
InChI: InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10,18H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)O
Molecular Formula: C16H19BO3
Molecular Weight: 270.1 g/mol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

CAS No.:

Cat. No.: VC13898984

Molecular Formula: C16H19BO3

Molecular Weight: 270.1 g/mol

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol -

Specification

Molecular Formula C16H19BO3
Molecular Weight 270.1 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
Standard InChI InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10,18H,1-4H3
Standard InChI Key QUIUGSYQDHBANQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the family of pinacol boronate esters, characterized by a boronate group (-B(OR)₂) attached to an aromatic naphthalene system. The general molecular formula for this class is C₁₆H₁₉BO₃, with a molecular weight of 270.1 g/mol . The 5-substituted isomer specifically features a hydroxyl group (-OH) at the 2-position of the naphthalene ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position (Figure 1).

Table 1: Comparative Structural Data for Naphthalen-2-ol Boronate Esters

Isomer PositionCAS NumberIUPAC NameSMILES Notation
3-Substituted1437769-83-93-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-olB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2O
6-Substituted269410-21-16-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-olB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)O
7-Substituted1426082-77-07-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-olB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)O

The absence of direct data for the 5-substituted isomer necessitates reliance on computational modeling and analogical reasoning. Density functional theory (DFT) simulations suggest that the 5-position substitution may introduce steric hindrance due to proximity between the boronate ester and hydroxyl groups, potentially affecting reactivity .

Synthesis and Industrial Production

Palladium-Catalyzed Borylation

The most common synthetic route for naphthalenol boronate esters involves palladium-catalyzed Miyaura borylation. For example, 6- and 7-substituted isomers are synthesized via reaction of naphthalen-2-ol derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) under inert conditions . Typical reaction parameters include:

  • Temperature: 80–100°C

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Yield: 60–85% after chromatographic purification

Table 2: Representative Synthesis Conditions for Analogous Compounds

IsomerCatalystReaction Time (h)Yield (%)Purity (%)
6-SubPd(dba)₂, SPhos247896
7-SubPd(OAc)₂, Xantphos188295

For the hypothetical 5-substituted isomer, regioselectivity challenges may arise due to competing substitution patterns. Directed ortho-metalation (DoM) strategies using directing groups (-OMe, -NH₂) could enhance positional control, though this remains speculative without experimental validation.

Physicochemical Properties

Thermal and Solubility Profiles

Data from analogous compounds provide insights into expected behavior:

  • Melting Point: 145–160°C (observed for 6-substituted isomer )

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<0.1 mg/mL)

  • Stability: Hydrolytically sensitive under acidic or aqueous conditions, requiring anhydrous storage

Table 3: Comparative Physicochemical Data

Property3-Substituted 6-Substituted 7-Substituted
Melting Point (°C)N/R152–154N/R
λₐᵦₛ (nm) in MeOH285278292
LogP (Calc.)3.13.43.0

The 5-substituted isomer’s fluorescence properties could differ due to altered conjugation pathways. Computational predictions using time-dependent DFT (TD-DFT) indicate a bathochromic shift (~305 nm) compared to 6- and 7-isomers .

Applications in Scientific Research

Suzuki-Miyaura Cross-Coupling

Boronate esters serve as key intermediates in cross-coupling reactions. The 6-substituted variant demonstrates efficient reactivity with aryl halides, achieving turnover numbers (TON) >1,000 in model reactions . By analogy, the 5-isomer could enable novel biaryl architectures, though steric effects may necessitate tailored ligands (e.g., bulky phosphines).

Biomedical Applications

Naphthalenol boronate esters exhibit pH-dependent binding to diols, making them candidates for glucose sensing. The 7-substituted isomer shows a binding constant (Kₐ) of 2.1 × 10³ M⁻¹ with fructose. Theoretical models suggest the 5-isomer may offer improved selectivity for vicinal diols due to constrained geometry.

Future Research Directions

  • Synthetic Optimization: Development of regioselective borylation protocols for the 5-position.

  • Crystallographic Studies: Single-crystal XRD analysis to resolve steric and electronic effects.

  • In Silico Screening: Virtual screening of the 5-isomer’s potential in kinase inhibition or PET tracer design.

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